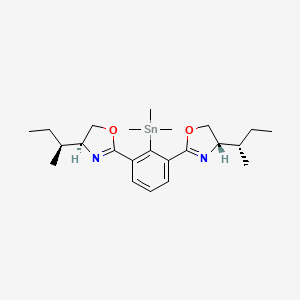![molecular formula C11H16O2S B15209955 (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-48-5](/img/structure/B15209955.png)
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol: is a compound belonging to the class of furan derivatives. It has a molecular formula of C11H16O2S and a molecular weight of 212.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group and a thiol group, which is attached to a cyclohexanol moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran-3-thiol with cyclohexanone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the thiol group attacks the carbonyl carbon of cyclohexanone, followed by protonation to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
Chemistry: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as a flavoring agent and preservative in food products. Its antimicrobial properties help in extending the shelf life of food items .
作用机制
The mechanism of action of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
相似化合物的比较
2-Methylfuran-3-thiol: Shares the furan ring and thiol group but lacks the cyclohexanol moiety.
Cyclohexanol: Contains the cyclohexanol moiety but lacks the furan ring and thiol group.
2-Methylfuran: Contains the furan ring and methyl group but lacks the thiol group and cyclohexanol moiety.
Uniqueness: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is unique due to the combination of the furan ring, thiol group, and cyclohexanol moiety in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components .
属性
CAS 编号 |
61295-48-5 |
|---|---|
分子式 |
C11H16O2S |
分子量 |
212.31 g/mol |
IUPAC 名称 |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m1/s1 |
InChI 键 |
YXLBHVCXQRTBKK-MWLCHTKSSA-N |
手性 SMILES |
CC1=C(C=CO1)S[C@@H]2CCCC[C@H]2O |
规范 SMILES |
CC1=C(C=CO1)SC2CCCCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


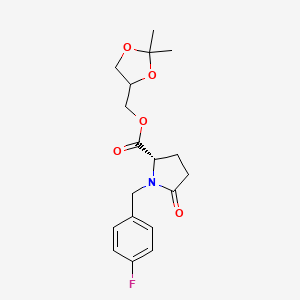
![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
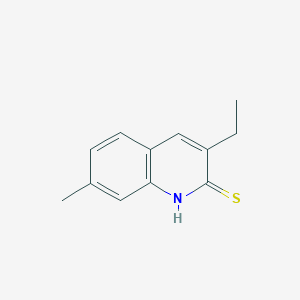
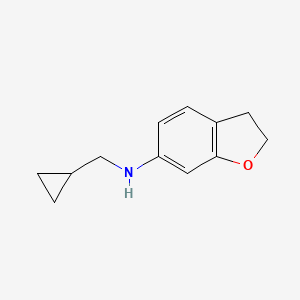


![1H-Pyrrole-2,5-dione, 1-[(4-nitrophenyl)amino]-](/img/structure/B15209919.png)
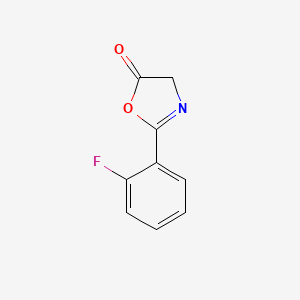
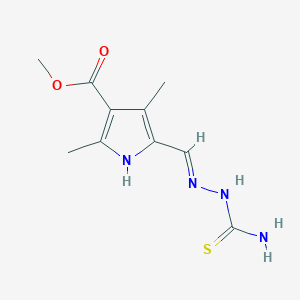
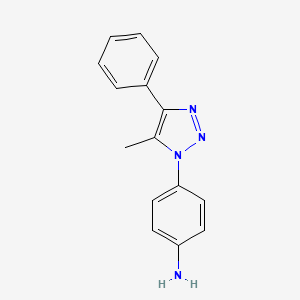
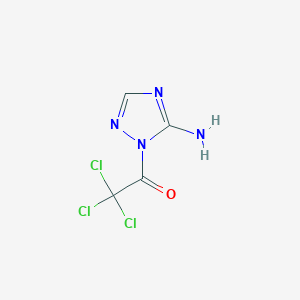
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
